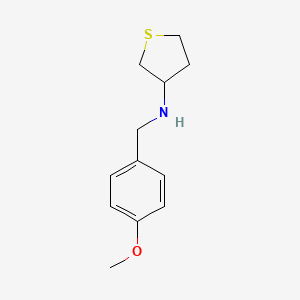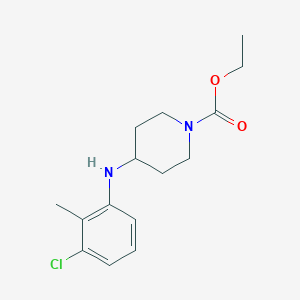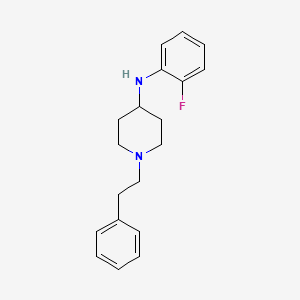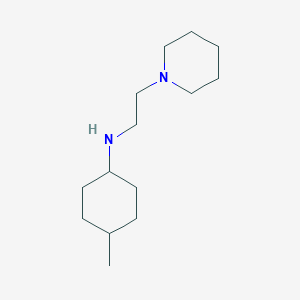![molecular formula C17H20BrNO4 B3853890 N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethoxyaniline](/img/structure/B3853890.png)
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethoxyaniline
Overview
Description
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethoxyaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a bromine atom and multiple methoxy groups attached to its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethoxyaniline typically involves the reaction of 5-bromo-2,4-dimethoxybenzyl bromide with 3,5-dimethoxyaniline. This reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the aniline nitrogen attacks the benzyl bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding aniline derivative.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity. The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromo-2,5-dimethoxyphenyl)methyl]-3,5-dimethoxyaniline
- N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-dimethoxyaniline
- N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2,5-dimethoxyaniline
Uniqueness
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethoxyaniline is unique due to its specific substitution pattern on the aromatic rings. The presence of both bromine and multiple methoxy groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with biological targets, which can be exploited in drug development and other research areas .
Properties
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4/c1-20-13-6-12(7-14(8-13)21-2)19-10-11-5-15(18)17(23-4)9-16(11)22-3/h5-9,19H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHHFYYZLGBOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=CC(=C(C=C2OC)OC)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-[1-(dimethylamino)ethyl]phenyl}indan-1-one](/img/structure/B3853816.png)
![N-[(3-methylthiophen-2-yl)methyl]-1H-indazol-5-amine](/img/structure/B3853821.png)
![2-[Benzyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]ethanol](/img/structure/B3853826.png)
![N-[(3,5-dimethoxyphenyl)methyl]thiolan-3-amine](/img/structure/B3853834.png)

![[1-(3-pyridinylmethyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3853841.png)

![1-ethyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B3853848.png)

![5-[(1H-indazol-5-ylamino)methyl]-2-methoxyphenol](/img/structure/B3853865.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B3853872.png)

![2-[4-(4-tert-butylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B3853896.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3853903.png)
